1,2-Difluoroéthène

Vue d'ensemble

Description

1,2-Difluoroethene, also known as 1,2-difluoroethylene, is an organofluoride compound with the molecular formula C₂H₂F₂. It exists in two geometric isomers: cis-1,2-difluoroethene and trans-1,2-difluoroethene. This compound is known for its applications in various industrial processes and its unique chemical properties .

Applications De Recherche Scientifique

Applications in Refrigeration

1,2-Difluoroethene has gained attention as a refrigerant due to its favorable thermodynamic properties:

- Low Global Warming Potential (GWP) : As an alternative to hydrofluorocarbons (HFCs), HFO-1132 has a significantly lower GWP, making it an environmentally friendly option for refrigeration systems .

- Refrigerant Properties : Its low boiling point allows for efficient heat absorption during refrigeration cycles, enhancing cooling performance in various applications .

Chemical Synthesis and Polymerization

The compound serves as a crucial building block in the synthesis of various fluorinated polymers:

- Monomer for Fluoropolymers : 1,2-Difluoroethene can be polymerized to create fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials are used in applications ranging from coatings to advanced materials .

- Intermediate in Chemical Reactions : It acts as an intermediate in the synthesis of other fluorinated compounds, expanding its utility in organic chemistry .

Case Studies and Research Findings

Several studies have highlighted the versatility of 1,2-difluoroethene:

- Refrigerant Performance Evaluation : Research demonstrated that HFO-1132 exhibits comparable performance to traditional refrigerants while reducing environmental impact. A study showed that it performs efficiently in both vapor-compression and absorption refrigeration systems .

- Polymerization Studies : Investigations into the polymerization of 1,2-difluoroethene revealed that it can produce polymers with unique properties suitable for high-performance applications. For instance, polymers derived from this compound exhibited enhanced resistance to solvents and thermal degradation compared to non-fluorinated counterparts .

Mécanisme D'action

1,2-Difluoroethene, also known as 1,2-Difluoroethylene, is an organofluoride with the molecular formula C2H2F2 . It can exist as either of two geometric isomers, cis-1,2-difluoroethylene or trans-1,2-difluoroethylene .

Mode of Action

It is known to be a hazardous chemical, toxic by inhalation, and causes irritation when it comes into contact with the skin and mucous membranes .

Pharmacokinetics

As a volatile compound, it is likely rapidly absorbed and distributed in the body following inhalation .

Result of Action

Its known toxicity and irritant properties suggest that it can cause cellular damage and disrupt normal physiological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2-Difluoroethene. As a volatile compound, its concentration in the environment can rapidly change, affecting its bioavailability and potential for exposure .

Analyse Biochimique

Biochemical Properties

1,2-Difluoroethene plays a significant role in biochemical reactions, particularly due to its interaction with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction between 1,2-Difluoroethene and these enzymes can lead to the formation of reactive intermediates, which can further react with other biomolecules. Additionally, 1,2-Difluoroethene can interact with glutathione, a critical antioxidant in cells, leading to the formation of conjugates that are more easily excreted from the body .

Cellular Effects

1,2-Difluoroethene has been shown to affect various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 1,2-Difluoroethene can lead to oxidative stress in cells, resulting in the activation of stress response pathways and changes in the expression of genes involved in detoxification and repair processes . Moreover, 1,2-Difluoroethene can disrupt cellular metabolism by inhibiting key metabolic enzymes, leading to altered energy production and utilization .

Molecular Mechanism

The molecular mechanism of action of 1,2-Difluoroethene involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation . For example, 1,2-Difluoroethene can inhibit the activity of acetylcholinesterase, an enzyme critical for the breakdown of the neurotransmitter acetylcholine . This inhibition can result in the accumulation of acetylcholine, leading to prolonged stimulation of nerve cells. Additionally, 1,2-Difluoroethene can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Difluoroethene can change over time due to its stability and degradation . Studies have shown that 1,2-Difluoroethene is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities . Long-term exposure to 1,2-Difluoroethene in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in cell growth and differentiation .

Dosage Effects in Animal Models

The effects of 1,2-Difluoroethene vary with different dosages in animal models . At low doses, 1,2-Difluoroethene may have minimal effects on cellular function, while at higher doses, it can cause significant toxicity . Studies in animal models have shown that high doses of 1,2-Difluoroethene can lead to adverse effects such as liver and kidney damage, as well as neurotoxicity . These toxic effects are likely due to the formation of reactive intermediates and oxidative stress .

Metabolic Pathways

1,2-Difluoroethene is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes can oxidize 1,2-Difluoroethene, leading to the formation of reactive intermediates that can further react with other biomolecules . Additionally, 1,2-Difluoroethene can be conjugated with glutathione, leading to the formation of more water-soluble products that are more easily excreted from the body . These metabolic pathways play a crucial role in the detoxification and elimination of 1,2-Difluoroethene .

Transport and Distribution

The transport and distribution of 1,2-Difluoroethene within cells and tissues are influenced by its interactions with transporters and binding proteins . 1,2-Difluoroethene can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to various proteins, influencing its localization and accumulation . The distribution of 1,2-Difluoroethene within tissues is also affected by its lipophilicity, allowing it to accumulate in lipid-rich tissues such as the liver and brain .

Subcellular Localization

The subcellular localization of 1,2-Difluoroethene is determined by its interactions with specific targeting signals and post-translational modifications . 1,2-Difluoroethene can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects on cellular function . These targeting signals and modifications play a crucial role in determining the activity and function of 1,2-Difluoroethene within cells .

Méthodes De Préparation

1,2-Difluoroethene can be synthesized through several methods. One common synthetic route involves the dehydrohalogenation of 1,2-difluoroethane. This reaction typically requires a strong base such as potassium hydroxide under elevated temperatures . Industrial production methods often involve the fluorination of ethylene using fluorine gas or other fluorinating agents under controlled conditions .

Analyse Des Réactions Chimiques

1,2-Difluoroethene undergoes various chemical reactions, including:

Addition Reactions: It can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Polymerization: This compound can be polymerized to form poly(1,2-difluoroethylene), which has applications in the production of fluoropolymers.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, 1,2-difluoroethene can be involved in radical reactions under appropriate conditions.

Comparaison Avec Des Composés Similaires

1,2-Difluoroethene can be compared to other similar compounds such as:

1,1-Difluoroethene: Unlike 1,2-difluoroethene, this compound has both fluorine atoms attached to the same carbon atom, resulting in different chemical properties and reactivity.

Perfluoroisobutene: This compound is fully fluorinated and exhibits different reactivity patterns compared to 1,2-difluoroethene.

1,2-Difluoroethene is unique due to its geometric isomerism and the distinct properties of its cis and trans forms. The cis isomer is more stable than the trans isomer, which is unusual for 1,2-disubstituted compounds .

Activité Biologique

1,2-Difluoroethene (HFO-1132) is a fluorinated organic compound with significant applications in various fields, including refrigeration and as an intermediate in chemical synthesis. Understanding its biological activity is crucial for assessing its environmental impact and potential health effects. This article reviews the biological activity of 1,2-difluoroethene, highlighting its toxicological profile, metabolic pathways, and relevant case studies.

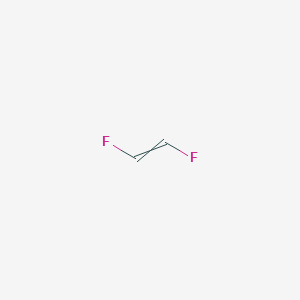

1,2-Difluoroethene is characterized by its two fluorine substituents on a two-carbon alkene backbone. Its structure can be represented as:

This compound exists in two geometric isomers: cis and trans , which exhibit different physical and chemical properties.

Acute Toxicity

1,2-Difluoroethene has low acute toxicity based on inhalation studies conducted in laboratory animals. The reported lethal concentration (LC50) values indicate that it poses minimal risk at typical exposure levels. In studies involving rats and dogs, the compound demonstrated a relatively high safety threshold before adverse effects were observed .

Chronic Exposure and Metabolism

Research indicates that chronic exposure to 1,2-difluoroethene may lead to metabolic alterations. The primary metabolic pathway involves cytochrome P450 enzymes that facilitate the conversion of the compound into various metabolites. Studies have shown that both isomers can induce different CYP isoforms, which may lead to sex-dependent differences in metabolism and toxicity .

Metabolic Pathways

The metabolism of 1,2-difluoroethene occurs primarily through oxidation processes mediated by cytochrome P450 enzymes. Key findings include:

- CYP Isoform Induction : Both cis- and trans-1,2-difluoroethene can induce CYP enzymes, although the extent of induction varies between sexes in animal models.

- Metabolite Formation : The major metabolites formed during the metabolism of 1,2-difluoroethene include difluoroacetic acid and other fluorinated compounds .

Environmental Impact Studies

Several case studies have investigated the environmental persistence and bioaccumulation potential of 1,2-difluoroethene. For instance:

- Groundwater Contamination : In regions where 1,2-difluoroethene was used as a refrigerant or solvent, groundwater studies revealed detectable levels of the compound. Remediation efforts often involve advanced oxidation processes to degrade the compound effectively .

- Aquatic Toxicity : Research has shown that 1,2-difluoroethene exhibits varying degrees of toxicity to aquatic organisms, with LC50 values indicating potential risks to fish populations at elevated concentrations .

Summary of Key Research Data

A comprehensive overview of research findings related to the biological activity of 1,2-difluoroethene is presented in the table below:

Propriétés

IUPAC Name |

1,2-difluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2F2/c3-1-2-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLOTYSKFUPZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CF)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

38193-40-7 | |

| Record name | Ethene, 1,2-difluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38193-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80937587 | |

| Record name | 1,2-Difluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

64.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1691-13-0 | |

| Record name | Ethene, 1,2-difluoro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1691-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Fluoroethene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001691130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Difluoroethene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80937587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-difluoroethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.